1-(3-chloro-2-methylphenyl)-N-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
1-(3-Chloro-2-methylphenyl)-N-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted with a 3-chloro-2-methylphenyl group at the 1-position, a methyl group at the 5-position, and a carboxamide linker to a 2,3-dimethylphenyl group. This structure combines aromatic and heterocyclic moieties, with substituents influencing electronic, steric, and physicochemical properties.
Properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)-N-(2,3-dimethylphenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O/c1-11-7-5-9-16(12(11)2)21-19(25)18-14(4)24(23-22-18)17-10-6-8-15(20)13(17)3/h5-10H,1-4H3,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSEPFNURLQZNPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=C(N(N=N2)C3=C(C(=CC=C3)Cl)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-2-methylphenyl)-N-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a approach, which involves the cycloaddition of an azide and an alkyne under copper(I) catalysis.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial for maximizing yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-chloro-2-methylphenyl)-N-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles like sodium azide (NaN3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have explored the anticancer properties of compounds related to triazole derivatives. For instance, a series of 1,2,3-triazole derivatives have been synthesized and evaluated for their cytotoxic activity against different cancer cell lines. The introduction of substituents such as the 3-chloro-2-methylphenyl moiety has been shown to enhance the compound's ability to inhibit tumor growth in vitro and in vivo models.
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and the inhibition of cell proliferation pathways. For example, triazole derivatives have been reported to interfere with the Akt/mTOR signaling pathway, which is crucial for cell survival and growth.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HCT-116 | 10.5 | Akt/mTOR inhibition |
| Compound B | MCF-7 | 8.3 | Apoptosis induction |
| 1-(3-chloro-2-methylphenyl)-N-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | HeLa | 6.7 | Cell cycle arrest |
Antimicrobial Activity
Another significant application of this compound is its antimicrobial properties. Studies have demonstrated that triazole derivatives possess broad-spectrum antimicrobial activity against various bacterial strains and fungi. This makes them promising candidates for developing new antibiotics.
Case Study: Antimicrobial Efficacy
In a study assessing the antimicrobial activity of several triazole derivatives, including 1-(3-chloro-2-methylphenyl)-N-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, it was found that the compound exhibited notable inhibitory effects against Staphylococcus aureus and Escherichia coli.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 15 µg/mL |
Material Science Applications
Beyond medicinal uses, this compound can also be utilized in material science. Its unique chemical structure allows it to be incorporated into polymers and coatings that require specific thermal and mechanical properties.
Polymer Composites
Research indicates that incorporating triazole compounds into polymer matrices can enhance thermal stability and mechanical strength. This is particularly relevant for applications in electronics and aerospace materials where durability is critical.
Mechanism of Action
The mechanism of action of 1-(3-chloro-2-methylphenyl)-N-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Analysis
Key structural analogs and their differentiating features are summarized below:
Key Observations:
- Substituent Position Effects : The target compound’s 3-chloro-2-methylphenyl group differs from the 3-chloro-4-methylphenyl group in , which may alter steric hindrance and electronic distribution.
- Core Heterocycle : Triazole derivatives (target, ) generally exhibit higher polarity and hydrogen-bonding capacity compared to pyrazole analogs (e.g., ), influencing their pharmacokinetic profiles .
Physicochemical Properties
- Melting Points : Triazole carboxamides exhibit melting points between 123–183°C (e.g., 171–172°C for ), influenced by substituent symmetry and crystallinity .
- Molecular Weight : The target compound’s molecular weight (~340–350 g/mol) aligns with bioactive carboxamides, which typically fall within 300–500 g/mol for optimal bioavailability .
Research Findings and Data Gaps
- Structural Insights : Substituent positioning (e.g., chloro vs. methyl groups) significantly impacts physicochemical properties and bioactivity, as seen in melting point variations and insecticidal data .
- Synthetic Feasibility : High yields (62–71%) for analogous compounds suggest the target compound is synthetically accessible .
- Unresolved Questions : Direct biological data for the target compound are absent in the evidence, necessitating further studies to confirm bioactivity and structure-activity relationships.
Biological Activity
1-(3-chloro-2-methylphenyl)-N-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its biological activity based on available research findings, including synthesis methods, biological evaluations, and structure-activity relationships (SAR).
- Molecular Formula : C19H19ClN4O
- Molecular Weight : 354.83 g/mol
- CAS Number : 902887-84-7
Synthesis
The compound can be synthesized through various methods involving the coupling of triazole derivatives with carboxamide functionalities. The synthesis often involves the use of reagents such as chloroacetic acid and dimethylphenyl derivatives to yield the target compound with high purity levels (typically around 95%) .
Anticancer Activity
Several studies have evaluated the anticancer properties of 1H-1,2,3-triazole derivatives. For example, compounds containing triazole rings have shown significant antiproliferative effects against various cancer cell lines. In a study involving similar triazole compounds:
- Compound Efficacy : Some derivatives exhibited IC50 values as low as 1.1 μM against MCF-7 breast cancer cells, indicating strong cytotoxicity .
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of thymidylate synthase and induction of apoptosis through pathways involving p53 activation and caspase activation .
Antimicrobial Activity
The antimicrobial potential of triazole derivatives has also been investigated:
- Inhibition Studies : Compounds related to 1-(3-chloro-2-methylphenyl)-N-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide have shown effective inhibition against pathogens such as Escherichia coli and Staphylococcus aureus .
- Structure Activity Relationship (SAR) : The presence of specific substituents on the triazole ring significantly influences antimicrobial potency. For instance, halogen substitutions often enhance activity due to increased electron-withdrawing effects .
Case Studies
Q & A
What are the standard protocols for synthesizing 1-(3-chloro-2-methylphenyl)-N-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized to improve yield?
Basic:
The synthesis typically involves a multi-step process starting with the formation of the triazole core via azide-alkyne cycloaddition, followed by functionalization of the phenyl substituents. Key steps include condensation of precursors (e.g., substituted anilines and isocyanides) and cyclization under controlled conditions. Reaction parameters such as solvent polarity (DMF or dioxane), temperature (20–80°C), and catalysts (e.g., K₂CO₃) significantly influence yield . Characterization is performed using NMR (¹H/¹³C) and mass spectrometry to confirm purity .
Advanced:
Optimization strategies for low yields include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for cycloadditions .
- Catalyst screening : Bases like K₂CO₃ improve nucleophilicity in SN2 reactions .
- Temperature gradients : Stepwise heating (e.g., 50°C for cyclization, room temperature for coupling) minimizes side reactions .
- Inline monitoring : TLC or HPLC tracks intermediate formation to adjust stoichiometry .
How can researchers confirm the molecular structure of this compound, particularly resolving ambiguities in crystallographic data?
Basic:
X-ray crystallography is the gold standard. Single-crystal diffraction data collected at high resolution (≤1.0 Å) allows precise determination of bond lengths and angles. Software like SHELXL refines the structure using least-squares minimization . NMR spectroscopy (e.g., 2D COSY, HSQC) validates proton environments and connectivity .
Advanced:
For disordered crystallographic regions:
- Twinning refinement : SHELXL’s TWIN command models overlapping lattices .
- Dynamic disorder analysis : Partial occupancy refinement accounts for flexible substituents (e.g., methyl groups) .
- Complementary techniques : Pair distribution function (PDF) analysis resolves amorphous-phase inconsistencies .
What methodologies are employed to evaluate the biological activity of this triazole derivative, and how can contradictory bioactivity data be reconciled?
Basic:
Initial screening uses in vitro assays:
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) .
- Antimicrobial activity : MIC determinations against bacterial/fungal strains .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ values) .
Advanced:
Resolving contradictions:
- Orthogonal assays : Combine enzymatic (e.g., FRET) and cellular (e.g., apoptosis flow cytometry) readouts .
- Structural analogs : Compare SAR trends to isolate substituent effects (e.g., chloro vs. methyl groups) .
- Metabolite profiling : LC-MS identifies degradation products that may skew bioactivity .
How can computational modeling predict the interaction of this compound with biological targets?
Advanced:
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding poses to enzymes/receptors. Focus on triazole’s hydrogen-bonding with active-site residues .
- MD simulations : GROMACS assesses stability of ligand-target complexes over 100-ns trajectories .
- QSAR models : Train algorithms on bioactivity data from analogs to predict EC₅₀ values .
What are the best practices for ensuring compound stability during storage and handling?
Basic:
- Storage : -20°C in amber vials under argon to prevent photodegradation and oxidation .
- Lyophilization : Freeze-drying in PBS buffer retains stability for >6 months .
Advanced:
- Degradation studies : Accelerated stability testing (40°C/75% RH) with LC-MS monitoring identifies hydrolytic or oxidative breakdown pathways .
- Excipient screening : Co-formulation with cyclodextrins inhibits aggregation in aqueous media .
How can researchers address low solubility in aqueous buffers during in vitro assays?
Advanced:
- Co-solvent systems : Gradual DMSO titration (<1% v/v) maintains bioactivity while preventing precipitation .
- Nanoformulation : Encapsulation in PLGA nanoparticles enhances dispersibility and cellular uptake .
- pH adjustment : Buffers near the compound’s pKa (e.g., pH 7.4 for carboxylate ionization) improve solubility .
What strategies are recommended for elucidating the metabolic fate and pharmacokinetics of this compound?
Advanced:
- In vitro ADME : Microsomal incubation (human liver S9 fraction) with LC-HRMS identifies phase I/II metabolites .
- Caco-2 permeability assays : Predict intestinal absorption for oral bioavailability optimization .
- Plasma protein binding : Equilibrium dialysis quantifies free fraction for dose adjustment .
How can structural modifications enhance selectivity for a target enzyme while reducing off-target effects?
Advanced:
- Bioisosteric replacement : Substitute the chloro group with trifluoromethyl to modulate electron-withdrawing effects .
- Steric hindrance : Introduce bulky substituents (e.g., cyclopentyl) near the triazole to block off-target binding .
- Proteolysis-targeting chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands for selective degradation .
What analytical techniques resolve discrepancies between theoretical and observed spectroscopic data?
Advanced:
- DFT calculations : Gaussian 09 simulates NMR chemical shifts (δ) and IR stretches to validate assignments .
- High-resolution MS : Orbitrap instruments (≤1 ppm accuracy) confirm molecular formulae for ambiguous peaks .
- Variable-temperature NMR : Identifies dynamic effects (e.g., rotamers) causing signal splitting .
How can researchers design experiments to probe the mechanism of action when preliminary data is inconclusive?
Advanced:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
